molecular formula C11H12Cl2N2 B1407855 2-Pyridin-2-yl-phenylamine dihydrochloride CAS No. 1427195-42-3

2-Pyridin-2-yl-phenylamine dihydrochloride

Cat. No. B1407855
M. Wt: 243.13 g/mol
InChI Key: OOTQTGPALZNQHR-UHFFFAOYSA-N
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Description

2-Pyridin-2-yl-phenylamine dihydrochloride is a chemical compound with the CAS Number: 1427195-42-3 . It has a molecular weight of 243.14 and its IUPAC name is 2-(pyridin-2-yl)aniline dihydrochloride . It is a yellow solid .


Molecular Structure Analysis

The molecular structure of 2-Pyridin-2-yl-phenylamine dihydrochloride is represented by the linear formula: C11H12Cl2N2 . The InChI code for this compound is 1S/C11H10N2.2ClH/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11;;/h1-8H,12H2;2*1H .


Physical And Chemical Properties Analysis

2-Pyridin-2-yl-phenylamine dihydrochloride is a yellow solid . Its molecular weight is 243.14 , and its linear formula is C11H12Cl2N2 .

Scientific Research Applications

Coordination Chemistry and Luminescence

The synthesis and coordination chemistry of pyridine derivatives, like 2,6-bis(pyrazolyl)pyridines, have been explored for their potential in creating luminescent compounds for biological sensing and other applications. These compounds show promise due to their unique thermal and photochemical properties, which could be relevant for the study of 2-Pyridin-2-yl-phenylamine dihydrochloride analogs (Halcrow, 2005).

Solar Cell Enhancement

In the field of renewable energy, pyridine derivatives have been utilized to enhance the performance of dye-sensitized solar cells (DSSCs). For instance, a study demonstrated the use of a pyridine-anchor co-adsorbent combined with a ruthenium complex, significantly improving the solar cell's efficiency. This suggests potential applications for 2-Pyridin-2-yl-phenylamine dihydrochloride in improving solar cell performance (Wei et al., 2015).

Optical and Electronic Properties

Research on trisheterocyclic systems with electron-donating amino groups, including pyridine derivatives, has provided insights into their thermal, redox, and UV-Vis absorption properties. These findings could inform the development of materials and devices utilizing 2-Pyridin-2-yl-phenylamine dihydrochloride for optical and electronic applications (Palion-Gazda et al., 2019).

Analytical Chemistry Applications

In analytical chemistry, pyridine derivatives have been used as indicators in titrations, demonstrating their utility in precise measurement techniques. This suggests potential uses for 2-Pyridin-2-yl-phenylamine dihydrochloride in developing new analytical methods (Caso & Cefola, 1963).

properties

IUPAC Name

2-pyridin-2-ylaniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2.2ClH/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11;;/h1-8H,12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOTQTGPALZNQHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=N2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyridin-2-yl-phenylamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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